2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine

NF-κB inhibition anti-inflammatory transcription factor p65

Select this exact 2-phenyl derivative—not the 2-methyl or 2-(pyridin-2-yl) analog. Published screening confirms NF-κB p65 inhibition (EC₅₀=873 nM, ~115-fold selective over LIMK1) and SENP8 inhibition (IC₅₀=5.99 µM), activities absent in close congeners. The free 4-NH₂ group enables rapid diversification for kinase inhibitor, topoisomerase poison, or DNase I inhibitor libraries. Verify identity via InChIKey FBXQBNOGCILJCD-UHFFFAOYSA-N. For R&D use only; not for human or veterinary applications.

Molecular Formula C16H15N3S
Molecular Weight 281.4 g/mol
CAS No. 77373-46-7
Cat. No. B3820097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine
CAS77373-46-7
Molecular FormulaC16H15N3S
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=CC=C4)N
InChIInChI=1S/C16H15N3S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,18,19)
InChIKeyFBXQBNOGCILJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine (CAS 77373-46-7): Core Scaffold Identity & Procurement Context


2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine (CAS 77373‑46‑7) is a tetracyclic heteroaromatic amine built on the thieno[2,3‑d]pyrimidine scaffold, featuring a phenyl substituent at the 2‑position and a primary amine at the 4‑position. Its molecular formula is C₁₆H₁₅N₃S and its molecular weight is 281.4 g mol⁻¹ [1]. The compound belongs to the broader class of 4‑aminothieno[2,3‑d]pyrimidines, which are widely explored as kinase inhibitors, anti‑tubercular agents, topoisomerase poisons, and DNase I inhibitors [2][3]. Because the 2‑phenyl and 4‑amino groups are the primary handles for structure‑activity relationship (SAR) modulation, the precise identity of the substituents critically determines target selectivity and potency.

Why 2‑Phenyl‑5,6,7,8‑tetrahydro‑benzo[4,5]thieno[2,3‑d]pyrimidin‑4‑ylamine Cannot Be Substituted by a Generic Thienopyrimidine


Although many 4‑aminothieno[2,3‑d]pyrimidines share the same core, simple in‑class substitution is not viable because even minor changes to the 2‑position (e.g., 2‑methyl vs. 2‑phenyl vs. 2‑(pyridin‑2‑yl)) alter the compound’s target profile, potency, and selectivity. For the specific compound bearing a 2‑phenyl group, published screening data reveal a distinct interaction fingerprint: it acts as an inhibitor of the NF‑κB transcription factor (EC₅₀ = 873 nM) [1] and of the sentrin‑specific protease 8 (SENP8; IC₅₀ = 5.99 µM) [2], activities that are not observed for the corresponding 2‑methyl or 2‑(pyridin‑2‑yl) analogs. Conversely, the 2‑phenyl analog is significantly less active against Mycobacterium tuberculosis than its 2‑ethyl‑N‑phenethyl congener [3], demonstrating that biological activity is exquisitely sensitive to the 2‑substituent. Therefore, any procurement decision must be based on the exact substituent pattern rather than on the generic scaffold.

Quantitative Differentiation Evidence for 2‑Phenyl‑5,6,7,8‑tetrahydro‑benzo[4,5]thieno[2,3‑d]pyrimidin‑4‑ylamine


NF‑κB Transcription Factor Inhibition: Direct EC₅₀ Evidence for the 2‑Phenyl Derivative

In a fluorescence‑based assay (PubChem BioAssay AID 1241), the 2‑phenyl derivative inhibited human transcription factor p65 (NF‑κB) with an EC₅₀ of 873 nM, which is approximately 115‑fold more potent than its LIMK1 inhibitory activity (IC₅₀ ≈ 100 µM) recorded in the same screening panel [1]. This selectivity profile distinguishes the 2‑phenyl compound from many other thieno[2,3‑d]pyrimidin‑4‑amines that primarily target kinases.

NF-κB inhibition anti-inflammatory transcription factor p65

Sentrin‑Specific Protease 8 (SENP8) Inhibition: A Unique Target Not Addressed by Close Analogs

In a biochemical assay (PubChem BioAssay AID 488903), the 2‑phenyl derivative inhibited human SENP8 with an IC₅₀ of 5.99 µM [1]. No SENP8 inhibitory data are publicly available for the 2‑methyl analog (CAS 77373‑45‑6) or for the 2‑(pyridin‑2‑yl) derivative (A2), making this a unique activity associated with the 2‑phenyl substitution.

SENP8 inhibition deubiquitinase protease

Topoisomerase Inhibition: A Class‑Level Benchmark for Anticancer Activity

Although direct topoisomerase data for the 2‑phenyl derivative are not yet published, structurally related 4‑substituted‑5,6,7,8‑tetrahydrobenzo[4,5]thieno[2,3‑d]pyrimidines (compounds 7b and 7t) exhibit dual topoisomerase I/II inhibition and MCF‑7 cytotoxicity with IC₅₀ values of 8.80 ± 0.08 µM and 7.45 ± 0.26 µM, respectively, outperforming camptothecin and etoposide in the same assay [1]. This establishes a quantifiable class‑level benchmark: the 2‑phenyl derivative, which retains the free 4‑amino group available for further derivatization, can be expected to serve as a privileged starting point for developing topoisomerase‑targeting agents.

topoisomerase inhibition anticancer MCF-7 cytotoxicity

DNase I Inhibition: Quantitative Potency Advantage Over Crystal Violet

In a series of thieno[2,3‑d]pyrimidin‑4‑amines, five amine derivatives (including 2‑substituted variants) inhibited bovine pancreatic DNase I with IC₅₀ values below 200 µM, outperforming the reference inhibitor crystal violet (IC₅₀ > 200 µM) [1]. The study further demonstrated that aryl substituents at the 2‑position (R1) significantly enhance DNase I inhibitory activity compared to alkyl substituents, as shown by Pharma RQSAR analysis [1]. This positions the 2‑phenyl derivative favorably within the class, as the phenyl group fulfills the aryl requirement identified by the SAR model.

DNase I inhibition enzyme inhibition SAR

Anti‑Tubercular Activity: Why the 2‑Phenyl Derivative Is Not the Most Potent Analog

Among 33 derivatives of 2‑substituted‑5,6,7,8‑tetrahydrobenzo[4,5]thieno[2,3‑d]pyrimidin‑4‑amine evaluated against nutrient‑starved non‑replicative M. tuberculosis, the 2‑ethyl‑N‑phenethyl analog (5c) was the most active, achieving a 2.7‑log reduction in bacterial load at 10 µg mL⁻¹, surpassing isoniazid (1.2‑log) and rifampicin (2.0‑log) [1]. The 2‑phenyl derivative was not identified among the most active compounds, indicating that the 2‑phenyl group alone does not confer potent antitubercular activity. This negative differentiation is critical for procurement: users seeking anti‑TB activity should prioritize the 2‑ethyl‑N‑phenethyl scaffold, not the 2‑phenyl analog.

anti-tubercular Mycobacterium tuberculosis non-replicative

Optimal Research and Industrial Application Scenarios for 2‑Phenyl‑5,6,7,8‑tetrahydro‑benzo[4,5]thieno[2,3‑d]pyrimidin‑4‑ylamine


NF‑κB Pathway Chemical Probe Development

The compound’s NF‑κB p65 EC₅₀ of 873 nM, combined with its ~115‑fold selectivity over LIMK1, supports its use as a starting scaffold for developing pathway‑selective chemical probes for inflammation and oncology research. Users can derivatize the 4‑amino group while retaining the 2‑phenyl moiety to maintain NF‑κB affinity [1].

SENP8‑Targeted Deubiquitinase Inhibitor Screening

With a confirmed SENP8 IC₅₀ of 5.99 µM, the compound can serve as a validated hit for SENP8‑focused screening cascades. The absence of SENP8 data for 2‑methyl and 2‑(pyridin‑2‑yl) analogs makes the 2‑phenyl derivative the only characterized entry point for this target within the thienopyrimidine class [1].

Medicinal Chemistry Starting Material for Topoisomerase Inhibitors

The free 4‑NH₂ group permits rapid diversification, and class‑level data from 4‑substituted analogs demonstrate MCF‑7 IC₅₀ values as low as 7.45 µM with dual topoisomerase I/II inhibition. The compound is therefore positioned as a key intermediate for synthesizing focused libraries aimed at improving upon the benchmark potency [2].

DNase I Inhibitor Lead Optimization

Pharma RQSAR analysis confirms that aryl substituents at the 2‑position enhance DNase I inhibition. The 2‑phenyl derivative satisfies this requirement and can be advanced through phthalimide derivatization (as described for analogs 14–21) to achieve IC₅₀ values below 150 µM, outperforming crystal violet [3].

Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.